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Compound of Interest

Compound Name: LP-922761 hydrate

Cat. No.: B11933037 Get Quote

This guide provides a detailed comparison of two selective Adaptor-Associated Kinase 1

(AAK1) inhibitors, LP-922761 hydrate and LP-935509, based on preclinical data. The

information is intended for researchers, scientists, and drug development professionals to

facilitate informed decisions in studying neuropathic pain and other AAK1-mediated processes.

Introduction and Mechanism of Action
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that regulates clathrin-

mediated endocytosis, a critical process for synaptic vesicle recycling and viral entry.[1] AAK1

phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, facilitating the assembly

of clathrin coats.[1] By inhibiting AAK1, compounds can modulate these cellular processes,

making AAK1 a promising target for neuropathic pain and potentially as anti-viral agents.[2]

Both LP-922761 hydrate and LP-935509 are potent AAK1 inhibitors. LP-935509 is an ATP-

competitive inhibitor of AAK1.[3][4] The primary distinction between them lies in their

pharmacokinetic properties, specifically their ability to cross the blood-brain barrier, which

dictates their efficacy in central nervous system (CNS) vs. peripheral models.
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Caption: Mechanism of AAK1 inhibition in clathrin-mediated endocytosis.

In Vitro Potency and Selectivity
Both compounds exhibit low nanomolar potency against the AAK1 enzyme. A key selectivity

difference is their activity against Cyclin G-associated kinase (GAK), another member of the

Numb-associated kinase (NAK) family. LP-935509 shows moderate inhibition of GAK, while

LP-922761 is largely inert, which may offer a more favorable safety profile.[1][5]
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Parameter LP-922761 hydrate LP-935509

Target AAK1 AAK1

AAK1 IC₅₀ (Enzymatic) 4.8 nM[5][6] 3.3 nM[3][7]

AAK1 IC₅₀ (Cellular) 7.6 nM[5][6]
2.8 nM (µ2 phosphorylation)[2]

[3]

AAK1 Kᵢ Not Reported 0.9 nM (ATP-competitive)[3][4]

BIKE IC₅₀ 24 nM[5][8] 14 nM[3][7]

GAK IC₅₀ Inert / Low Activity[5][8] 320 nM[3][7]

Other Targets
Inert to opioid, α2, GABAa

receptors[5][8]
Not specified

Pharmacokinetic Properties
The most critical difference between the two inhibitors is their distribution. LP-935509 is highly

brain-penetrant, making it suitable for targeting CNS-driven neuropathic pain. In contrast, LP-

922761 is peripherally restricted, making it an ideal tool compound to investigate the peripheral

roles of AAK1.[6][9]

Parameter LP-922761 hydrate LP-935509

Oral Activity Yes[8] Yes[2][3]

Brain Penetrance
Poor / Peripherally

Restricted[6][10]
High[2][3]

Brain/Plasma Ratio 0.007 (Mouse)[6][9] >2 (Mouse), 2.3 (Rat)[2][11]

Oral Bioavailability Not Reported
100% (Mouse), 50% (Rat)[3]

[11]

Plasma Half-life Not Reported
3.6 hours (Mouse), 4.0 hours

(Rat)[3][11]

Preclinical Efficacy in Neuropathic Pain Models
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The difference in brain penetration directly translates to in vivo efficacy in neuropathic pain

models, which are largely driven by central sensitization. Orally administered LP-935509

robustly reduces pain behaviors across multiple rodent models.[12] Conversely, oral LP-

922761 was found to be inactive in a spinal nerve ligation model, despite achieving high

plasma concentrations.[9] This strongly suggests that the antinociceptive effects of AAK1

inhibition are mediated within the CNS (e.g., the spinal cord).[9]

Model LP-922761 hydrate (Oral) LP-935509 (Oral)

Formalin Test (Phase II) Not Reported
Dose-dependent reduction in

paw flinches[12]

Spinal Nerve Ligation (SNL)
Inactive at 60 mg/kg (Mouse)

[9]

Dose-dependent reversal of

mechanical allodynia[12]

Chronic Constriction Injury

(CCI)
Not Reported

Dose-dependent reversal of

thermal hyperalgesia[3]

Streptozotocin (STZ) Diabetes Not Reported
Effective in relieving diabetic

neuropathic pain[2][4]

Effect on Acute Pain Not Reported No effect[2][4]

Experimental Protocols and Workflows
Spinal Nerve Ligation (SNL) Model for Mechanical
Allodynia
This surgical model induces nerve injury to mimic neuropathic pain. The efficacy of a test

compound is measured by its ability to reverse the resulting hypersensitivity to touch.

Animal Preparation: Adult male mice or rats are anesthetized.

Surgery: The L5 spinal nerve is isolated and tightly ligated. A sham surgery is performed on

control animals without ligation.

Recovery: Animals recover for a period (e.g., 2 weeks) to allow neuropathic pain behaviors

to develop.
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Baseline Testing: Mechanical sensitivity is assessed using von Frey filaments to determine

the paw withdrawal threshold.

Dosing: Animals are orally administered vehicle, a positive control (e.g., Gabapentin), or the

test compound (LP-922761 or LP-935509) at various doses.[9][12]

Post-Dose Testing: Paw withdrawal thresholds are measured at set time points (e.g., 30, 60,

120 minutes) after dosing to assess the reversal of allodynia.[12]
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General Workflow for the Spinal Nerve Ligation (SNL) Model
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Caption: Experimental workflow for a preclinical neuropathic pain model.

In Vitro Kinase Assay
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The inhibitory activity of the compounds is determined by measuring their effect on AAK1's

ability to phosphorylate a substrate.

Reagents: Recombinant human AAK1 enzyme, a peptide substrate (e.g., derived from the

µ2 protein), and ATP are prepared in assay buffer.

Compound Preparation: LP-922761 or LP-935509 is serially diluted to create a range of

concentrations.

Reaction: The enzyme, substrate, and inhibitor are incubated together. The phosphorylation

reaction is initiated by adding ATP.

Detection: After a set incubation period, the reaction is stopped. The amount of

phosphorylated substrate is quantified, often using a method like ADP-Glo™ Kinase Assay,

which measures ADP production as an indicator of kinase activity.

Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀)

is calculated by fitting the data to a dose-response curve.

Conclusion
LP-922761 hydrate and LP-935509 are both potent inhibitors of AAK1, but their utility in

preclinical research is defined by their distinct pharmacokinetic profiles.

LP-935509 is an orally bioavailable, brain-penetrant AAK1 inhibitor that serves as an

effective tool for studying the role of central AAK1 in models of neuropathic pain.[2] Its

efficacy across multiple models makes it a strong candidate for further investigation as a pain

therapeutic.[4]

LP-922761 hydrate is a peripherally restricted AAK1 inhibitor.[10] While its lack of oral

efficacy in CNS-driven pain models makes it unsuitable as a monotherapy for such

conditions, it is an invaluable scientific tool for dissecting the peripheral versus central

functions of AAK1.[9] Its higher selectivity against GAK may also be advantageous for

specific in vitro studies.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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